

LC-MS/MS method estimation doxepin nordoxepin human plasma

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Compound Focus: Doxepin Hydrochloride

CAS No.: 1229-29-4

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Introduction to the Analytical Method

Doxepin is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia [1] [2]. Its pharmacological and toxicological properties are shared with its pharmacologically active metabolite, **nordoxepin (N-desmethyldoxepin)** [3] [4]. Therapeutic Drug Monitoring (TDM) is essential for doxepin due to wide inter-individual variability in its pharmacokinetics and the risk of life-threatening toxicity at high concentrations [3] [5].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying doxepin and nordoxepin due to its high sensitivity, selectivity, and ability to achieve the low detection limits required for modern clinical studies [3] [6]. This protocol outlines a validated LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma, suitable for high-throughput bioequivalence studies [3].

Experimental Protocol

Instrumentation and Materials

- **LC-MS/MS System:** Triple quadrupole mass spectrometer (e.g., API-5500) with Turbo Ion Spray source and positive ionization mode [3].
- **Chromatography:**
 - **Column:** Hypurity C8 (100 mm × 4.6 mm, 5.0 μm) [3]. *Alternative:* Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) for UPLC applications [6].
 - **Mobile Phase:** Mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio [3]. *Alternative:* 0.1% formic acid with 10 mM ammonium formate (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) for gradient elution [6].
 - **Flow Rate:** 1.2 mL/min (isocratic) [3] or 0.4 mL/min (gradient) [6].
 - **Injection Volume:** 15 μL [3].
- **Chemicals:** Reference standards of **doxepin hydrochloride** and nordoxepin. Internal standards (IS) propranolol and desipramine. HPLC-grade solvents methyl *tert*-butyl ether (MTBE), methanol, and acetonitrile [3].

Sample Preparation Procedure

The following liquid-liquid extraction (LLE) protocol is described for 500 μL of human plasma [3]:

- **Aliquot:** Pipette 500 μL of plasma (calibration standard, quality control, or subject sample) into a glass tube.
- **Spike IS:** Add the working solution of the internal standards (propranolol and desipramine).
- **Extract:** Add a suitable volume (e.g., 5 mL) of methyl *tert*-butyl ether (MTBE). Vortex mix for several minutes.
- **Centrifuge:** Centrifuge the samples at approximately 4000 rpm for 5-10 minutes to separate the organic and aqueous layers.
- **Transfer & Evaporate:** Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitute:** Reconstitute the dry residue with a suitable volume of the mobile phase (e.g., 200 μL). Vortex to dissolve and transfer to an autosampler vial for analysis.

Note: Solid-phase extraction (SPE) represents an alternative sample preparation method that can provide higher recovery and cleaner samples, as demonstrated in more recent methodologies [6].

Mass Spectrometry Detection

Detection is accomplished in **Multiple Reaction Monitoring (MRM)** mode in positive ionization [3]. The table below summarizes the compound-specific parameters.

Table 1: MRM Transitions and Compound-Specific Parameters for Doxepin, Nordoxepin, and Internal Standards [3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|------------------|---------------------|-------------------|----------------------------|-----------------------|
| Doxepin | 280.1 | 107.0 | 60 | 27 |
| Nordoxepin | 266.0 | 107.0 | 60 | 29 |
| Propranolol (IS) | 260.1 | 116.1 | 81 | 25 |
| Desipramine (IS) | 267.1 | 72.1 | 26 | 21 |

Source-dependent parameters should be optimized as follows: Gas 1 (nebulizer gas): 50 psi, Gas 2 (heater gas): 60 psi, Ion Spray Voltage: 5500 V, Turbo Heater Temperature: 500 °C, Curtain Gas: 30 psi [3].

Method Validation and Results

The described method was rigorously validated according to standard bioanalytical guidelines [3].

Calibration Curve and Sensitivity

The method demonstrates excellent linearity over a wide concentration range for both analytes.

Table 2: Calibration Range and Sensitivity Data [3]

| Analyte | Linear Dynamic Range | Lower Limit of Quantification (LLOQ) | Mean Correlation Coefficient (r^2) |
|---------|----------------------|--------------------------------------|--|
| Doxepin | 15.0 – 3900 pg/mL | 15.0 pg/mL | 0.9991 |

| Analyte | Linear Dynamic Range | Lower Limit of Quantification (LLOQ) | Mean Correlation Coefficient (r^2) |
|------------|----------------------|--------------------------------------|--|
| Nordoxepin | 5.00 – 1300 pg/mL | 5.00 pg/mL | 0.9993 |

Precision, Accuracy, and Recovery

The method's reliability was confirmed by assessing intra-batch and inter-batch precision and accuracy.

Table 3: Summary of Precision, Accuracy, and Extraction Recovery [3]

| Analyte | QC Level | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy | Extraction Recovery |
|------------|-------------|------------------------------|------------------------------|--------------------------------|---------------------|
| Doxepin | LLOQ to HQC | $\leq 5.8\%$ | $\leq 8.3\%$ | Within $\pm 10.2\%$ of nominal | 86.6% – 90.4% |
| Nordoxepin | LLOQ to HQC | $\leq 6.8\%$ | $\leq 8.3\%$ | Within $\pm 9.8\%$ of nominal | 88.0% – 99.1% |

Stability

Stability of doxepin and nordoxepin in human plasma was evaluated under various conditions, including benchtop, processed sample, and long-term storage. The results showed no significant degradation, with the percentage change in stability samples compared to nominal concentrations ranging from 4.7% to 12.3% [3].

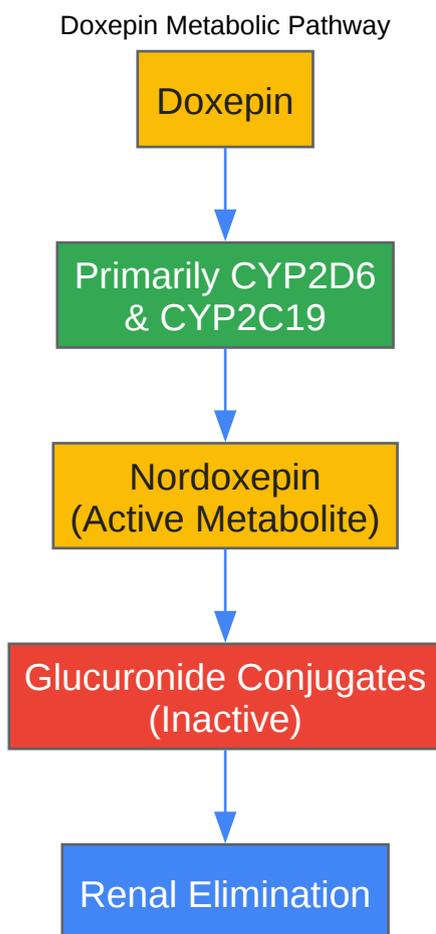
Application in Clinical Studies

This validated method has been successfully applied to a bioequivalence study of a 6 mg **doxepin hydrochloride** orally disintegrating tablet in 41 healthy Indian subjects under fasting and fed conditions [3] [4]. The high sensitivity of the method, with an LLOQ of 15 pg/mL for doxepin and 5 pg/mL for nordoxepin, is sufficient to characterize the complete pharmacokinetic profile, including the terminal elimination phase [3].

For clinical monitoring, the therapeutic reference range for the combined concentration of doxepin and nordoxepin is **50-150 ng/mL** [5]. It is critical to collect specimens at **trough** (immediately before the next scheduled dose) for accurate interpretation, as levels can be elevated in non-trough specimens [5].

Visual Workflow and Metabolic Pathway

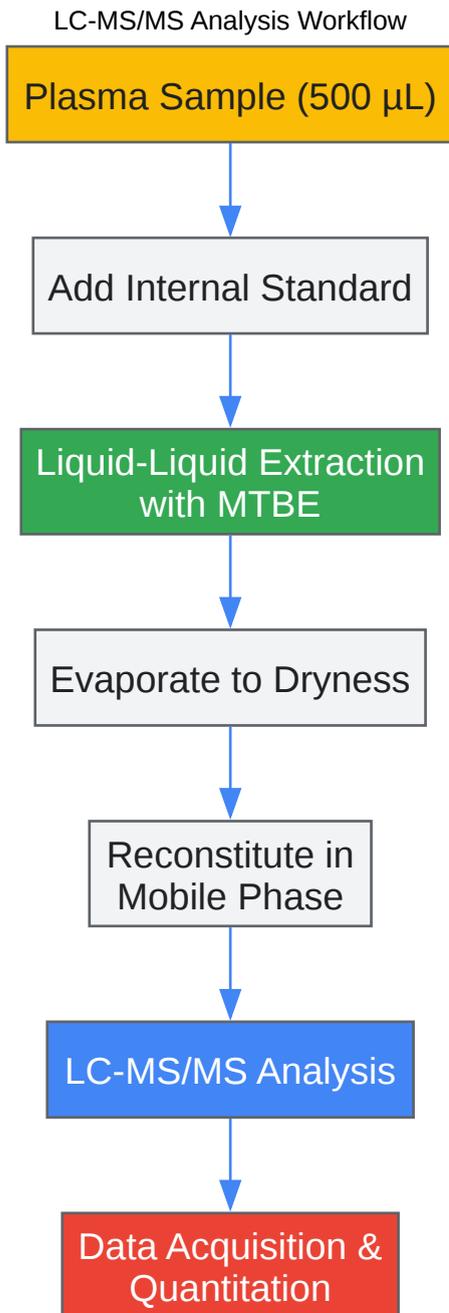
The following diagrams summarize the metabolic pathway of doxepin and the experimental workflow for its quantification.



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Diagram 1: Primary Metabolic Pathway of Doxepin. Doxepin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP2C19, to form its active metabolite, nordoxepin.

Nordoxepin is further metabolized to inactive glucuronide conjugates, which are primarily eliminated via the kidneys [1] [2].



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Diagram 2: Sample Preparation and Analysis Workflow. The procedure involves liquid-liquid extraction of plasma samples followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [3].

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